molecular formula C7H8N2O B080972 1-(3-Aminopyridin-2-yl)ethanone CAS No. 13210-25-8

1-(3-Aminopyridin-2-yl)ethanone

Cat. No.: B080972
CAS No.: 13210-25-8
M. Wt: 136.15 g/mol
InChI Key: OCTRKCGAMLAULG-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, featuring an amino group at the 3-position and an ethanone group at the 2-position

Mechanism of Action

The mechanism of action of aminopyridines involves dose-dependent blockade of voltage-gated potassium channels . This property is responsible for their wide range of pharmacological activities .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 1-(3-Aminopyridin-2-yl)ethanone and other aminopyridines involve further exploration of their wide potential in pharmacological activities . The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a significant area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

1-(3-Aminopyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(2-Aminopyridin-3-yl)ethanone
  • 1-(3-Aminopyridin-4-yl)ethanone
  • 1-(2-Aminopyridin-4-yl)ethanone

Comparison: 1-(3-Aminopyridin-2-yl)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRKCGAMLAULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363604
Record name 1-(3-aminopyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13210-25-8
Record name 1-(3-aminopyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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